![molecular formula C16H6O4 B14696984 4,11-Epoxyanthra[2,3-c]furan-1,3-dione CAS No. 26851-45-6](/img/structure/B14696984.png)
4,11-Epoxyanthra[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11-Epoxyanthra[2,3-c]furan-1,3-dione is a complex organic compound characterized by its unique fused ring structure, which includes an epoxide group and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving the cyclopropanation of 3-chloro-3-phenyldiazirines followed by Cloke-Wilson rearrangement and elimination of HCl can yield multi-substituted furans .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed cycloisomerization or copper-catalyzed formal cycloaddition are often employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the epoxide group, potentially opening the ring to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction might produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,11-Epoxyanthra[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including optoelectronic devices and polymers
Wirkmechanismus
The mechanism of action of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its epoxide and furan groups. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting various biochemical pathways. The compound’s ability to undergo [4+2] cycloaddition reactions is particularly noteworthy, as it can form stable adducts with other molecules .
Vergleich Mit ähnlichen Verbindungen
Anthracene Derivatives: These compounds share a similar polycyclic structure but lack the epoxide and furan functionalities.
Furan Derivatives: Compounds like 2,5-dimethylfuran have similar furan rings but differ in their substitution patterns and overall reactivity.
Uniqueness: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione is unique due to its combination of an epoxide group and a furan ring within a polycyclic framework. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
26851-45-6 |
|---|---|
Molekularformel |
C16H6O4 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
15,18-dioxapentacyclo[10.5.1.02,11.04,9.013,17]octadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C16H6O4/c17-15-11-12(16(18)20-15)14-10-6-8-4-2-1-3-7(8)5-9(10)13(11)19-14/h1-6H |
InChI-Schlüssel |
UYQYAWQKLVWCAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=C3O4)C(=O)OC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



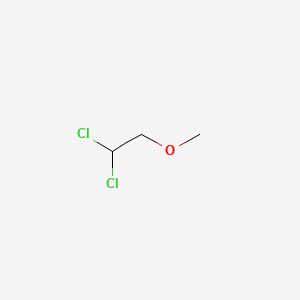
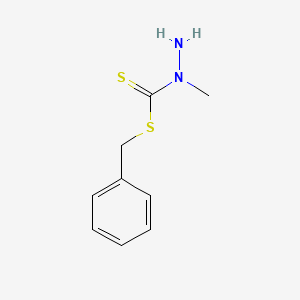
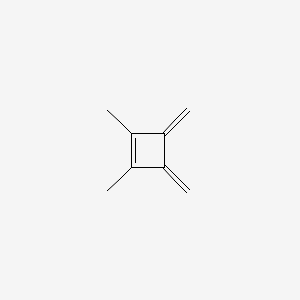
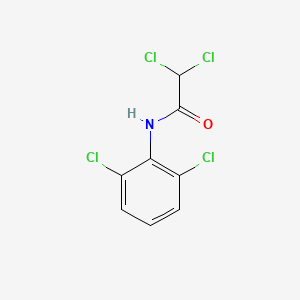
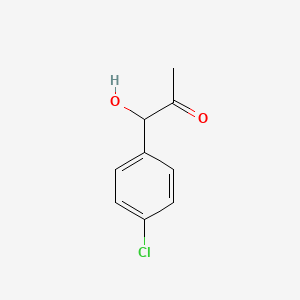

![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
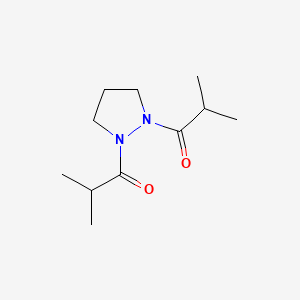
![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
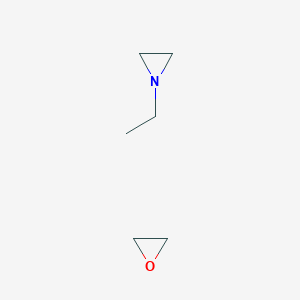
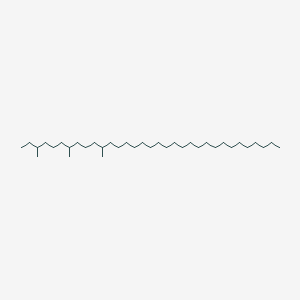
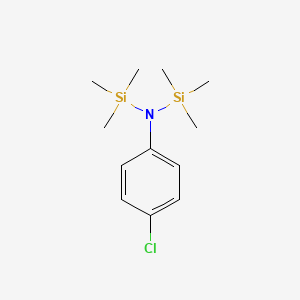
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
